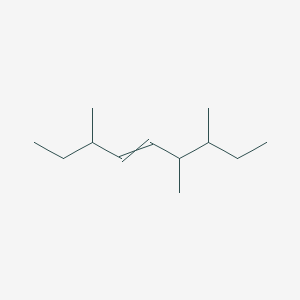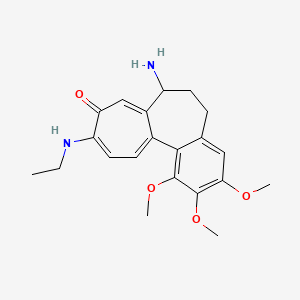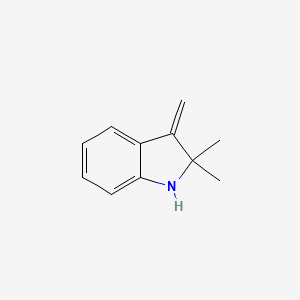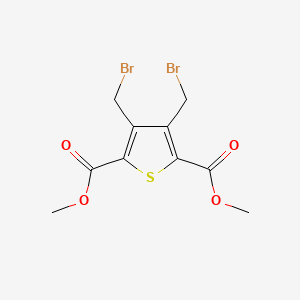
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromomethyl groups and two ester groups attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols from the ester groups.
Scientific Research Applications
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl groups can act as alkylating agents, modifying nucleophilic sites on biomolecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl ester groups.
3,4-Bis(bromomethyl)thiophene: Lacks the ester groups, making it less versatile in certain synthetic applications.
Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate: Lacks the bromomethyl groups, resulting in different reactivity.
Uniqueness
Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification
Properties
CAS No. |
64663-84-9 |
|---|---|
Molecular Formula |
C10H10Br2O4S |
Molecular Weight |
386.06 g/mol |
IUPAC Name |
dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H10Br2O4S/c1-15-9(13)7-5(3-11)6(4-12)8(17-7)10(14)16-2/h3-4H2,1-2H3 |
InChI Key |
FDULIXDGNNEGTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


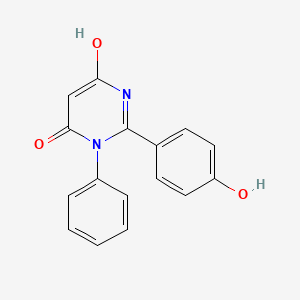
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)

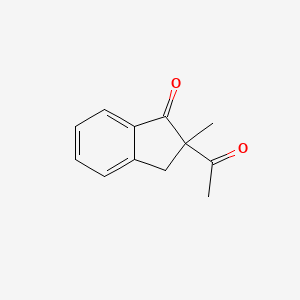
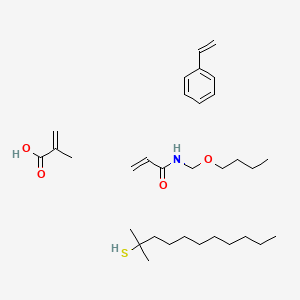
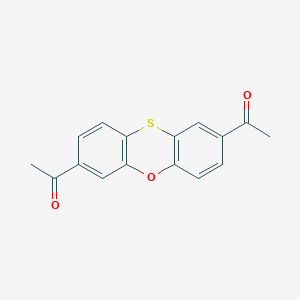

![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

